Thiocarbanidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

92-97-7 |

|---|---|

Molecular Formula |

C22H23N3OS |

Molecular Weight |

377.5 g/mol |

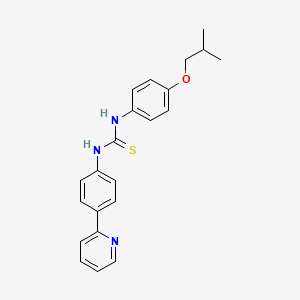

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]-3-(4-pyridin-2-ylphenyl)thiourea |

InChI |

InChI=1S/C22H23N3OS/c1-16(2)15-26-20-12-10-19(11-13-20)25-22(27)24-18-8-6-17(7-9-18)21-5-3-4-14-23-21/h3-14,16H,15H2,1-2H3,(H2,24,25,27) |

InChI Key |

WBZHNJKKIOZEEE-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC=CC=N3 |

Other CAS No. |

92-97-7 |

Origin of Product |

United States |

Historical Perspectives on Thiocarbanidin Research

Early Investigations into Thiocarbanidin's Biological Activities

Early research into the chemical compound this compound, a derivative of thiourea (B124793), primarily focused on its potential as a therapeutic agent, particularly for infectious diseases. nih.gov Investigations dating back to the mid-20th century identified its significant biological activities, most notably its effects against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Initial studies demonstrated that this compound possessed tuberculostatic properties, meaning it could inhibit the growth of the tubercle bacillus. ilsl.bratsjournals.org In vitro experiments, conducted in laboratory settings using cultures of M. tuberculosis, established the compound's direct inhibitory effect on the bacterium. nih.govatsjournals.org Researchers found that this compound was effective at inhibiting the growth of M. tuberculosis var. hominis in vitro. nih.gov The in vitro activity was observed to be comparable to that of streptomycin (B1217042) in certain media, although this activity was reduced in the presence of serum. atsjournals.org

These promising in vitro results led to in vivo studies in animal models of tuberculosis. Experiments in mice showed that this compound could prolong the survival of infected animals, indicating its chemotherapeutic potential. atsjournals.org Notably, the therapeutic effect did not appear to increase proportionally with larger doses, with low doses providing a significant increase in survival time, comparable to that seen with larger doses of para-aminosalicylic acid (PAS), another anti-tuberculosis drug. atsjournals.org At the Trudeau Laboratory, it was noted that this compound was approximately ten times more active than PAS on a weight-to-weight basis, suggesting it could be a potential replacement for PAS, which often required large doses and could cause intestinal issues. localwiki.org

Further research explored the activity of this compound against strains of tubercle bacilli that were resistant to other drugs like isoniazid (B1672263) and PAS. atsjournals.org However, it was also observed that strains resistant to amithiozone also showed resistance to this compound. atsjournals.org The close relationship between in vitro and in vivo activity was a significant finding, with a high percentage of compounds active in laboratory cultures also demonstrating efficacy in animal models. ilsl.br Beyond its antituberculosis effects, early research also noted a parallel between the antimycobacterial activity of thiocarbanilides like this compound and their activity against actinomyces and fungi, while their general antibacterial activity against other types of bacteria was generally low. ilsl.br

The early investigations laid the groundwork for considering this compound as a component of combination therapy for tuberculosis, often studied alongside other prominent drugs of the era such as isoniazid and streptomycin. atsjournals.orgnih.gov

Interactive Data Table: Early Research Findings on this compound's Biological Activity

| Research Focus | Key Finding | Organism/Model | Reference |

| Antituberculosis Activity (In Vitro) | Exhibited tuberculostatic properties, inhibiting the growth of M. tuberculosis. ilsl.bratsjournals.org | Mycobacterium tuberculosis | ilsl.bratsjournals.org |

| Antituberculosis Activity (In Vivo) | Prolonged survival of tuberculous mice. atsjournals.org | Mice | atsjournals.org |

| Comparative Activity | Approximately ten times as active as para-aminosalicylic acid (PAS) on a weight-to-weight basis. localwiki.org | N/A | localwiki.org |

| Activity against Resistant Strains | Inhibited growth of isoniazid and PAS-resistant tubercle bacilli. atsjournals.org | Mycobacterium tuberculosis | atsjournals.org |

| Cross-Resistance | Tubercle bacilli resistant to amithiozone were also resistant to this compound. atsjournals.org | Mycobacterium tuberculosis | atsjournals.org |

| Spectrum of Activity | Showed activity against actinomyces and fungi, but low general antibacterial activity. ilsl.br | Various | ilsl.br |

Evolution of Research Paradigms for this compound and Related Compounds

The research paradigms for this compound and related thiourea compounds have evolved significantly since the initial focus on its antituberculosis properties. This evolution reflects broader trends in medicinal chemistry and drug discovery, moving from whole-organism screening to more target-based and technologically advanced approaches.

Initially, the search for new therapeutic agents like this compound was largely driven by empirical screening. Compounds were tested for their ability to inhibit the growth of pathogenic organisms, such as M. tuberculosis, in vitro and in animal models. ilsl.bratsjournals.org This classical pharmacology approach was effective in identifying compounds with biological activity but often lacked a deep understanding of the underlying mechanism of action. The primary goal was to find effective treatments, and combination therapies were explored to enhance efficacy and combat drug resistance, as seen in the studies of this compound with isoniazid and streptomycin. atsjournals.orgnih.gov

Over time, the research paradigm shifted towards a more mechanistic understanding of how these compounds exert their effects. Advances in molecular biology and biochemistry allowed scientists to investigate the specific molecular targets of drugs. For thiourea derivatives, research has expanded to explore their interactions with various biological targets, including enzymes and cellular receptors. biointerfaceresearch.comanalis.com.my The thiourea scaffold, with its reactive thionic group and amino groups, is now recognized for its chemical versatility and its ability to form bonds with biological molecules. biointerfaceresearch.com

This shift has led to the exploration of thiourea derivatives for a much broader range of biological applications beyond their antimicrobial effects. For instance, numerous studies now focus on the anticancer potential of thiourea compounds. analis.com.mymdpi.com Researchers are designing and synthesizing novel thiourea derivatives and evaluating their cytotoxicity against various cancer cell lines. analis.com.my This involves structure-activity relationship (SAR) studies, where the chemical structure of the thiourea derivative is systematically modified to optimize its anticancer activity and selectivity. analis.com.my

Furthermore, the advent of computational tools has revolutionized the research paradigm. Molecular docking studies are now routinely used to predict how thiourea derivatives might bind to specific biological targets, such as enzymes involved in carcinogenesis. biointerfaceresearch.com This computational approach helps in the rational design of new compounds with improved bioactivity and pharmacokinetic profiles.

The focus has also broadened to include a wider array of biological activities. Thiourea derivatives are now investigated for their potential as antibacterial, antioxidant, and anti-inflammatory agents, among others. mdpi.com This diversification from a singular focus on antituberculosis activity to a wide spectrum of potential therapeutic applications marks a significant evolution in the research paradigms for compounds like this compound and the broader class of thioureas.

Synthetic Methodologies and Chemical Modifications of Thiocarbanidin

Synthetic Routes for Thiocarbanidin Elucidation

The elucidation of this compound's structure was intrinsically linked to the development of reliable synthetic methods. The most established and common route for synthesizing this compound (N,N'-diphenylthiourea) is the reaction between aniline (B41778) and carbon disulfide. wikipedia.org This method is a cornerstone for the preparation of symmetrically disubstituted thioureas.

The reaction typically proceeds by nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of carbon disulfide. This is followed by a second aniline molecule reacting with an intermediate, leading to the formation of the stable diphenylthiourea product and the elimination of hydrogen sulfide. Variations in reaction conditions, such as solvent and temperature, can be optimized to improve yield and purity.

Another approach involves the use of thiophosgene (B130339) (CSCl₂). Aniline reacts with thiophosgene in a two-step process. The first equivalent of aniline forms phenyl isothiocyanate, which then reacts with a second equivalent of aniline to yield this compound. This method is versatile but requires careful handling of the highly toxic thiophosgene.

A summary of common synthetic routes is presented below.

| Route | Reactants | Key Intermediates/Byproducts | Description |

| Aniline-Carbon Disulfide Method | Aniline, Carbon Disulfide | Hydrogen Sulfide (byproduct) | A common, direct method for producing symmetrical N,N'-diphenylthiourea. wikipedia.org |

| Thiophosgene Method | Aniline, Thiophosgene (CSCl₂) | Phenyl isothiocyanate | A two-step reaction where an isothiocyanate intermediate is formed and subsequently reacts with another amine. |

| Isothiocyanate Method | Phenyl isothiocyanate, Aniline | None | A direct reaction combining an isothiocyanate with an amine, offering a clean route to unsymmetrical thioureas if different amines are used. |

Design and Synthesis of this compound Analogues and Derivatives

The this compound scaffold serves as a versatile template for chemical modification. By altering the phenyl rings or the thiourea (B124793) core, a vast library of analogues and derivatives can be synthesized for various chemical applications.

Substitution on the Thiourea Core: The thiourea group itself is a reactive handle for derivatization. For instance, 1,3-diphenylthiourea can undergo substitution reactions with other amines, enabling the synthesis of a range of achiral and chiral thiourea derivatives. sioc-journal.cn This method provides a pathway to novel compounds where one or both phenyl groups are replaced by other alkyl or aryl substituents. Furthermore, this compound can serve as a precursor for other functional groups. It reacts with reagents like phosphorus pentachloride or acetic anhydride (B1165640) to produce phenyl isothiocyanate. wikipedia.org It can also be converted into 1,3-diphenylguanidine (B1679371) (DPG), a widely used rubber vulcanization accelerator, through an oxidative process often catalyzed by copper salts in the presence of ammonia. chemicalbook.com

Modification of the Phenyl Rings: Introducing substituents onto the phenyl rings of this compound is a primary strategy for creating analogues with tailored properties. Research has shown that the nature and position of these substituents significantly influence the molecule's characteristics. For example, in the development of antituberculosis agents, substitutions at various positions on the phenyl rings of thiocarbanilides were found to directly correlate with their in vivo activity. ilsl.br A systematic approach involves starting with substituted anilines in the initial synthesis with carbon disulfide. This allows for the preparation of this compound analogues with functional groups such as ethers, halides, or alkyl chains on one or both aromatic rings.

Use as a Reagent in Further Synthesis: this compound has also been employed as a starting reagent for synthesizing different classes of compounds. In one novel route, it reacts with substituted benzoyl chlorides in the presence of a base to yield N-phenylbenzamides, demonstrating its utility as a reagent for amidation through a rearrangement mechanism. researchgate.net

The table below summarizes key derivative classes synthesized from this compound.

| Derivative Class | Synthetic Modification | Reactants/Reagents | Significance |

| Chiral/Achiral Thioureas | Substitution of phenyl groups | Chiral or achiral amines | Access to a diverse library of thiourea compounds. sioc-journal.cn |

| Phenyl Isothiocyanate | Conversion of the thiourea group | Phosphorus pentachloride, Acetic anhydride | Production of a versatile synthetic intermediate. wikipedia.org |

| 1,3-Diphenylguanidine (DPG) | Oxidation of the thiourea group | Copper acetate, Ammonia, Oxygen | Synthesis of an important industrial chemical. chemicalbook.com |

| N-Phenylbenzamides | Reaction and rearrangement | Substituted benzoyl chlorides, Triethylamine | A novel route for amide synthesis. researchgate.net |

| Substituted Thiocarbanilides | Synthesis from substituted precursors | Substituted anilines, Carbon disulfide | Tuning molecular properties for specific applications, such as antituberculosis research. ilsl.br |

Advanced Synthetic Strategies Towards this compound-Based Scaffolds

Modern synthetic chemistry aims to build complex molecular architectures efficiently. Advanced strategies leverage the this compound framework or its core thiourea moiety as a fundamental building block for constructing more elaborate, often heterocyclic, scaffolds. These methods include multicomponent reactions, cycloadditions, and one-pot tandem reactions.

The thiourea functional group is a key component in the synthesis of various heterocyclic systems. For example, the Hantzsch thiazole (B1198619) synthesis can be adapted to react a substituted thiourea with an α-haloketone to form an aminothiazole ring. An efficient method for synthesizing thiazole-containing indole (B1671886) derivatives involves the condensation of 5-chloroacetyloxindole (B152591) with a substituted thiourea. sioc-journal.cn This demonstrates how the N-C(S)-N unit, central to this compound, can be incorporated into polycyclic systems.

Similarly, the synthesis of 2-thiohydantoins, which are five-membered heterocyclic rings, often starts from thiourea or its derivatives. bibliotekanauki.pl These reactions might involve condensation with α-amino acids or their esters, or one-pot reactions combining an aldehyde, cyanide, and a thiourea derivative (a variation of the Strecker synthesis). While not starting directly from this compound, these strategies show how the diphenylthiourea structure can be conceptually integrated into more complex scaffolds.

Scaffold-hopping is another advanced strategy where the core structure of a known active molecule is replaced by a different, often bioisosteric, core. mdpi.com The thiourea moiety is a common element in such strategies. For instance, in the design of new bioactive compounds, a known pharmacophore might be connected via a thiourea linker derived conceptually from this compound, leveraging its hydrogen bonding capabilities and conformational properties. These advanced approaches focus on using the fundamental chemical properties of the this compound structure to build novel and complex molecular frameworks that would be difficult to access through traditional, stepwise synthesis. chemrxiv.org

| Advanced Strategy | Scaffold Type | Description | Example Reaction |

| Heterocycle Formation | Thiazoles, Thiohydantoins | The thiourea moiety acts as a key building block in condensation and cyclization reactions to form heterocyclic rings. sioc-journal.cnbibliotekanauki.pl | Hantzsch thiazole synthesis using a thiourea derivative. |

| Multicomponent Reactions | Dihydropyrimidinones | One-pot reactions combining multiple starting materials, such as an aldehyde, a β-dicarbonyl compound, and a thiourea, to create complex structures efficiently. researchgate.net | Biginelli reaction using a thiourea. |

| Tandem Reactions | Polycyclic Systems | A sequence of intramolecular reactions that occur in a single pot to rapidly build molecular complexity from a thiourea-containing precursor. | Cyclization followed by rearrangement. |

| Scaffold Hopping | Bioisosteric Analogues | Replacing a central molecular core with a thiourea-based scaffold to create novel compounds with potentially improved properties. mdpi.com | Incorporating a diphenylthiourea unit as a bioisostere for an amide or ester linkage. |

Advanced Spectroscopic and Diffraction Analyses of Thiocarbanidin Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiocarbanidin

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 7.22–7.52 ppm. shd-pub.org.rs The protons of the N-H groups give rise to a singlet at approximately δ 8.10 ppm in a deuterated chloroform (B151607) (CDCl₃) solvent. shd-pub.org.rs In dimethyl sulfoxide-d₆ (DMSO-d₆), this N-H proton signal shifts to around δ 9.75 ppm. chemicalbook.com

¹³C NMR spectroscopy provides further structural detail. The carbon atom of the thiocarbonyl group (C=S) is highly deshielded and resonates at a characteristic downfield chemical shift of approximately δ 180-182.3 ppm. shd-pub.org.rsvulcanchem.com The aromatic carbons of the phenyl rings produce signals in the region of δ 120–140 ppm. vulcanchem.com Specifically, in CDCl₃, the signals for the aromatic carbons are observed at approximately δ 125.6, 127.4, and 129.9 ppm. shd-pub.org.rs

Table 1: ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in DMSO-d₆ |

|---|---|---|

| Aromatic (Ar-H) | 7.22–7.52 (m) | 7.12-7.50 (m) |

| Amine (N-H) | 8.10 (s) | 9.75 (s) |

Data sourced from multiple references. shd-pub.org.rschemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) in CDCl₃ | Chemical Shift (δ, ppm) in Polysol |

|---|---|---|

| Thiocarbonyl (C=S) | ~182.3 | ~180 |

| Aromatic (Ar-C) | 125.6, 127.4, 129.9 | 120-140 |

Data sourced from multiple references. shd-pub.org.rsvulcanchem.com

Detailed Infrared (IR) Spectroscopy Investigations of this compound Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its specific bonds.

A prominent feature in the IR spectrum is the N-H stretching vibration, which appears as a strong band around 3207 cm⁻¹. shd-pub.org.rs The aromatic C-H stretching vibrations are observed in the region of 3035 cm⁻¹. shd-pub.org.rs The C=S (thiocarbonyl) stretching vibration, a key functional group, gives a characteristic band, though its position can vary. The spectrum also shows a strong band at 1554 cm⁻¹ which can be attributed to N-H bending and C-N stretching vibrations. shd-pub.org.rs A band at 698 cm⁻¹ is characteristic of out-of-plane C-H bending of the monosubstituted benzene (B151609) rings. shd-pub.org.rs

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3207 | Strong |

| Aromatic C-H Stretch | 3035 | Medium |

| N-H Bend / C-N Stretch | 1554 | Strong |

| C-H Out-of-plane Bend | 698 | Strong |

Data sourced from reference shd-pub.org.rs.

Mass Spectrometric (MS) Characterization of this compound and Related Compounds

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 228, which corresponds to its molecular weight. nih.govnist.gov

The fragmentation pattern reveals characteristic losses. A significant fragment ion is observed at m/z 135, which can be attributed to the loss of a phenyl isothiocyanate radical. chemicalbook.com Another prominent peak is found at m/z 93, corresponding to the aniline (B41778) radical cation, formed by cleavage of the C-N bond. chemicalbook.com These fragmentation pathways are consistent with the structure of N,N'-diphenylthiourea.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 194 | [M - H₂S]⁺ |

| 135 | [C₆H₅NCS]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Data sourced from multiple references. chemicalbook.comnih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of thiocarbanilide (B123260) in alcohol exhibits a maximum absorption (λmax) at 273 nm. nih.gov Studies on substituted thiocarbanilides show λmax values in the range of 281-286 nm, with the absorption attributed to the conjugation between the benzene ring, the lone pair of electrons on the nitrogen atoms, and the thiocarbonyl group. primescholars.comprimescholars.com The formation of metal complexes with thiocarbanilide leads to a shift in the λmax to a longer wavelength, typically in the range of 325-336 nm, indicating coordination involving the nitrogen or sulfur atoms. primescholars.comprimescholars.com

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction studies have revealed the detailed solid-state structure of this compound. The molecule can exist in different conformations, with the syn-anti isomer being more common in its complexes. iucr.org In the solid state, this compound molecules often form centrosymmetric dimers through N-H···S hydrogen bonds. iucr.org These interactions create a characteristic R²₂(8) ring motif. iucr.org The crystal structure is further stabilized by π-π stacking and N-H···π interactions. iucr.org

This compound is known to be used in the development of co-crystals. fishersci.ptchemicalbook.comcymitquimica.com Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. This approach is often employed in the pharmaceutical field. A search of the Cambridge Structural Database (CSD) revealed that N,N'-diphenylthiourea is one of the coformers that can form I···S interactions in binary cocrystals of substituted iodobenzenes. rsc.org Studies have also explored the co-crystallization of N,N'-diphenylthiourea with acetone (B3395972), where the resulting crystals quickly lose the acetone molecules. iucr.org

Computational Chemistry and Cheminformatics in Thiocarbanidin Research

Quantum Chemical Calculations for Thiocarbanidin Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. wikipedia.orgaspbs.com These methods, rooted in quantum mechanics, are used to determine the electronic structure of molecules, providing information on electron distribution, molecular orbitals, and electrostatic potential. wikipedia.orgnih.gov By solving approximations of the Schrödinger equation, researchers can calculate various properties such as electronic state energies, oscillator strengths, and transition dipole moments. nih.govarxiv.org

These calculations are crucial for elucidating the nature of intramolecular interactions and the reactivity of the this compound scaffold. For instance, methods like Density Functional Theory (DFT) and semi-empirical approaches are employed to analyze the electronic contributions to the physical and chemical properties of molecules. wikipedia.orgaspbs.com This understanding of the electronic landscape is vital for predicting how this compound and its analogues will interact with biological targets. The results from these calculations can also be used to interpret experimental data, such as spectroscopic measurements. wikipedia.orgnih.gov

Molecular Docking Simulations of this compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. chemrxiv.org In the context of this compound research, docking simulations are instrumental in visualizing and evaluating the potential binding modes of this compound and its analogues within the active site of a biological target. nih.govtanaffosjournal.ir This "lock-and-key" simulation provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. chemrxiv.org

The process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and then using a scoring function to rank them based on their binding affinity. chemrxiv.orgbiorxiv.org These simulations can guide the optimization of lead compounds by identifying key interaction points that can be enhanced through chemical modification. mdpi.com For example, docking studies might reveal that adding a specific functional group to the this compound structure could lead to a more favorable interaction with a key amino acid residue in the target protein, thereby increasing its inhibitory potency. The use of advanced computational techniques, including machine learning, can further enhance the reliability of docking predictions. chemrxiv.org

Molecular Dynamics (MD) Simulations in this compound Conformational Analysis and Binding

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the conformational changes and fluctuations of molecules over time. researchgate.netvolkamerlab.org In this compound research, MD simulations are used to study the flexibility of the molecule and its binding stability with a target protein. nih.govresearchgate.net By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD provides detailed information about the dynamic evolution of the protein-ligand complex. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. ug.edu.gelongdom.org These approaches are extensively used in the study of this compound analogues to identify the chemical features responsible for their therapeutic effects. nih.gov

Ligand-based QSAR models are developed when the three-dimensional structure of the target protein is unknown. neovarsity.org These models establish a mathematical relationship between the structural or physicochemical properties of a series of this compound analogues and their observed biological activities. longdom.orgspu.edu.sy The goal is to create a predictive model that can estimate the activity of newly designed compounds before they are synthesized. spu.edu.sy

The process involves generating a set of molecular descriptors for each compound in the series, which can include electronic, steric, and hydrophobic parameters. nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build the QSAR equation. nih.govaimspress.com A robust QSAR model can significantly reduce the number of analogues that need to be synthesized and tested, thereby accelerating the drug discovery process. spu.edu.sy For instance, a 3D-QSAR model can provide a visual representation of how different structural modifications might impact activity, guiding chemists in their synthetic efforts.

Structure-based SAR approaches are employed when the 3D structure of the target protein is available. nih.gov This method involves analyzing the interactions between this compound analogues and the target's binding site to understand the structural requirements for optimal binding. nih.gov By examining the docked poses of different analogues, researchers can identify which functional groups contribute positively or negatively to the binding affinity. nih.gov

This approach allows for a more rational design of new inhibitors. For example, if a particular region of the binding pocket is found to be hydrophobic, modifications to the this compound scaffold that increase its hydrophobicity in that area could lead to improved potency. nih.gov The insights gained from structure-based SAR can be used to explain the activity trends observed in a series of compounds and to guide the design of new molecules with enhanced selectivity and efficacy. nih.govresearchgate.net

Development of Ligand-Based QSAR Models for this compound Series

Pharmacophore Modeling and Virtual Screening for this compound-like Compounds

Pharmacophore modeling and virtual screening are powerful computational tools used to identify novel compounds with the potential to bind to a specific biological target. peerj.comnih.gov

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific receptor. peerj.compharmacophorejournal.com For this compound, a pharmacophore model can be generated based on the structure of known active analogues. pharmacophorejournal.com

This model can then be used as a 3D query to search large chemical databases in a process called virtual screening. scirp.orgnih.gov The goal is to identify molecules from the database that match the pharmacophoric features and are therefore likely to have a similar biological activity to this compound. peerj.com The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing, to discover new lead compounds. scirp.org This approach allows for the efficient exploration of vast chemical spaces to find structurally diverse molecules that could serve as starting points for new drug development projects. nih.gov

Investigation of Thiocarbanidin S Biological Mechanisms Using Advanced in Vitro Models and Chemical Biology

In Vitro Cellular and Biochemical Models for Thiocarbanidin Studies

A variety of in vitro systems are employed to investigate the biological effects of this compound, ranging from simple two-dimensional cell cultures to complex three-dimensional organoids and cell-free biochemical assays.

Advanced Three-Dimensional In Vitro Models for this compound Research (e.g., Organoids, Spheroids)

To bridge the gap between traditional 2D cultures and in vivo systems, advanced three-dimensional (3D) in vitro models like spheroids and organoids are increasingly being adopted. mdpi.comfrontiersin.orgnih.govibidi.com These models more accurately mimic the spatial architecture, cell-cell interactions, and microenvironment of native tissues. frontiersin.orgnih.govfrontiersin.org

Spheroids are aggregates of cells that can be formed from cancer cell lines or patient-derived tumor cells. frontiersin.orgsigmaaldrich.com They create nutrient and oxygen gradients similar to those found in tumors, making them valuable for studying drug penetration and efficacy. mdpi.comfrontiersin.org For example, lung cancer spheroids have been used to test the effectiveness of various targeted therapies, demonstrating that these 3D models can more accurately predict treatment responses compared to 2D cultures. frontiersin.org

Organoids are even more complex structures derived from stem cells or primary tissues that self-organize to replicate the structure and function of an organ. nih.govsigmaaldrich.comnih.gov They can be generated from patient tissues, offering a platform for personalized medicine by testing drug responses on a patient-specific model. frontiersin.orgnih.gov Liver organoids, for instance, retain the genetic characteristics of the original tumor and are used for high-throughput drug screening. frontiersin.orgnih.gov

The use of these advanced 3D models in this compound research would allow for a more physiologically relevant assessment of its effects, including its ability to penetrate tissues and its efficacy in a more complex, heterogeneous cellular environment. frontiersin.orgnih.gov

Cell-Free Biochemical Assays for this compound Target Engagement

Cell-free biochemical assays are essential for directly measuring the interaction between a compound and its molecular target without the complexity of a cellular environment. These assays are crucial for confirming direct target engagement and understanding the mechanism of action. luceome.combiorxiv.org

Several techniques are available to assess target engagement:

Cellular Thermal Shift Assay (CETSA®): This method measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue lysates, providing a label-free way to assess drug-target interactions under physiological conditions. pelagobio.com

NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to quantify compound binding to a target protein in live cells. news-medical.netpromega.com.br It allows for the determination of intracellular compound affinity, occupancy, and residence time. news-medical.netpromega.com.br

These assays can provide quantitative data on how strongly and for how long this compound binds to its potential targets, offering insights into its mechanism of action and helping to optimize its structure for improved potency and selectivity. biorxiv.orgpelagobio.com

Elucidation of this compound's Molecular Targets and Mechanistic Pathways

Identifying the specific molecular targets of this compound and the pathways it modulates is key to understanding its biological effects. This involves detailed studies of its interactions with enzymes and receptors.

Enzyme Inhibition Kinetics and Characterization by this compound

Enzyme inhibition is a common mechanism of drug action. numberanalytics.com Kinetic studies are performed to characterize the type and potency of inhibition.

Mechanism of Inhibition: Different types of reversible inhibition (competitive, non-competitive, and uncompetitive) can be distinguished by their effects on the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). libretexts.orgmit.edu For example, a competitive inhibitor increases the apparent Km without affecting Vmax, while a non-competitive inhibitor decreases Vmax without changing Km. numberanalytics.comlibretexts.org

Potency of Inhibition: The potency of an inhibitor is often quantified by its IC50 value (the concentration required to inhibit enzyme activity by 50%) and its Ki value (the inhibition constant, reflecting the binding affinity of the inhibitor for the enzyme). numberanalytics.com

Mechanism-Based Inhibition: Some compounds, known as mechanism-based inhibitors, are converted by the target enzyme into a reactive species that then irreversibly inactivates the enzyme. nih.gov Kinetic analysis of these inhibitors is more complex, involving the determination of microscopic rate constants for each step of the inactivation process. nih.gov

Studying the enzyme inhibition kinetics of this compound would reveal whether it acts as a reversible or irreversible inhibitor and provide quantitative measures of its potency against specific enzymatic targets.

Identification of Intracellular Signaling Cascades Influenced by this compound

Scientific investigation has identified this compound, also known as N,N′-Diphenylthiourea, as a ligand for the Taste 2 Receptor Member 38 (TAS2R38). genecards.orggoogle.com TAS2R38 is a seven-transmembrane G protein-coupled receptor (GPCR) responsible for the perception of bitter taste from certain chemical compounds. genecards.org

The binding of a ligand like this compound to TAS2R38 initiates an intracellular signaling cascade. genecards.orggoogle.com This process begins with the activation of the receptor, which then interacts with a G protein, specifically gustducin (B1178931). google.com The activation of gustducin leads to downstream signaling events, including the modulation of second messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which can result in the release of intracellular calcium stores. google.com This cascade ultimately transmits the taste signal. google.com The activation of TAS2R receptors in enteroendocrine cells has been shown to trigger the release of the peptide hormone cholecystokinin (B1591339) (CCK). google.com

While the primary involvement of this compound is established within the GPCR signaling pathway related to taste perception, detailed studies comprehensively delineating its influence on other specific downstream intracellular signaling cascades are not extensively documented in the available literature.

Chemical Biology Approaches to Dissect this compound's Mode of Action

Chemical biology provides powerful tools for elucidating the mechanisms of action of small molecules. These approaches include the use of specially designed chemical probes, proteomic and metabolomic analysis, and advanced imaging techniques to identify molecular targets and map cellular responses.

Rational Design and Synthesis of this compound-Derived Chemical Probes

The rational design of chemical probes is a fundamental strategy in chemical biology to investigate the function and targets of a bioactive compound. smolecule.com This process involves modifying the parent molecule to incorporate a reporter group (like a fluorescent dye) or a reactive group for covalent labeling, while preserving its biological activity. smolecule.comacs.org Such probes are essential for target identification, pathway elucidation, and phenotypic screening. smolecule.com

However, a review of the scientific literature reveals no specific studies detailing the rational design and synthesis of chemical probes derived directly from the this compound scaffold for the purpose of identifying its biological targets or dissecting its mode of action. Research has focused on the synthesis of Thiocarbanilide (B123260) itself rather than its conversion into chemical probes. acs.orgslideshare.net

Proteomic and Metabolomic Profiling in Response to this compound Treatment

Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites, respectively, within a biological system. These "omics" approaches are used to obtain a global view of cellular responses to a stimulus, such as treatment with a chemical compound. chemistry-chemists.comnih.gov Analyzing changes in protein and metabolite levels can help identify the pathways affected by the compound and infer its mechanism of action. chemistry-chemists.comsigmaaldrich.comresearchgate.net

Despite the power of these techniques, there is no specific data available from proteomic or metabolomic profiling studies conducted on cells or organisms following treatment with this compound. Such research would be necessary to comprehensively understand the cellular pathways it modulates beyond its known interaction with the TAS2R38 receptor.

Imaging Techniques Utilizing this compound-Based Probes

Molecular imaging using probes allows for the visualization of biological processes at the molecular level in real-time. wikipedia.org Fluorescently labeled probes, for instance, can be used to track the distribution of a compound within a cell or organism and identify its binding partners or sites of action.

As no this compound-derived chemical probes for biological investigation have been described in the literature, there are consequently no reports of imaging techniques that utilize such probes. The development of a suitable probe would be a prerequisite for these advanced imaging applications.

Future Directions in Thiocarbanidin Chemical Research

Exploration of Novel Synthetic Pathways for Thiocarbanidin Scaffold Diversification

The diversification of the this compound scaffold is a key objective for chemists seeking to explore a wider range of chemical space and uncover new biological activities. Traditional synthetic methods often involve the reaction of amines with carbon disulfide to form symmetrical derivatives or with an appropriate isothiocyanate to yield unsymmetrical ones. primescholars.com However, future research is increasingly focused on developing more innovative and efficient synthetic strategies.

A significant area of interest is the use of synthetic biomolecular scaffolds to control the local concentrations of reactants and enzymes, thereby improving the productivity of desired products. nih.gov This approach could be adapted for this compound synthesis to facilitate the creation of complex and diverse molecular architectures. nih.gov Furthermore, late-stage diversification strategies, which involve modifying a central molecular scaffold, offer a powerful means to generate libraries of novel this compound analogs. nih.gov This method allows for the retention of the core structural framework while introducing a variety of functional groups, which can be crucial for tuning biological activity. nih.gov

Researchers are also exploring non-biomimetic routes that utilize transition-metal catalysis to construct the core structure of this compound derivatives. nih.gov These catalytic methods can provide access to previously inaccessible analogs and offer greater control over the synthetic process. nih.gov The development of such novel pathways is essential for expanding the library of this compound compounds available for biological screening and for uncovering new structure-activity relationships. nih.gov

Advanced Computational Approaches for Predicting this compound Biological Interactions

Computational methods have become indispensable tools in modern drug discovery and chemical research, offering a cost-effective and efficient way to predict the biological interactions of molecules like this compound. gsconlinepress.com These approaches are poised to play an even more significant role in the future, with advancements in algorithms, machine learning, and artificial intelligence promising to enhance their predictive power. gsconlinepress.comnih.gov

One of the key applications of computational biology is the use of molecular docking and molecular dynamics simulations to study the interactions between thiourea (B124793) derivatives and their biological targets. undip.ac.idnih.govnumberanalytics.com These techniques can provide detailed insights into the binding modes of these compounds and help identify key residues involved in the interaction. undip.ac.idresearchgate.net For instance, studies have used these methods to investigate the potential of thiourea derivatives as inhibitors of enzymes like sirtuin-1 (SIRT1) and MAP kinase-activated protein kinase 2 (MK-2). undip.ac.idnih.gov

Quantitative structure-activity relationship (QSAR) modeling is another powerful computational tool that can be used to develop predictive models for the biological activity of this compound analogs. ufv.br By correlating the structural features of a series of compounds with their observed activities, QSAR models can guide the design of new derivatives with improved potency. nih.govufv.br The integration of various computational techniques, including 3D-QSAR, molecular docking, and molecular dynamics, can provide a comprehensive understanding of the structure-activity relationships within a class of compounds. nih.gov

The future of computational approaches in this compound research lies in the development of more accurate and reliable prediction models. gsconlinepress.com This will involve the use of larger and more diverse datasets for model training, as well as the incorporation of advanced machine learning algorithms. gsconlinepress.comfrontiersin.org Furthermore, the application of quantum mechanics-based techniques can provide deeper insights into the electronic structure and reactivity of this compound derivatives, further enhancing our ability to design novel compounds with desired biological properties. gsconlinepress.com

Development of Next-Generation this compound Chemical Probes for Targeted Research

Chemical probes are essential tools for elucidating the biological functions of proteins and for validating new drug targets. ox.ac.uknih.gov The development of next-generation chemical probes based on the this compound scaffold holds significant promise for advancing our understanding of its biological interactions. These probes are designed to be highly selective for their target, minimizing off-target effects and providing a clearer picture of the protein's role in cellular processes. ox.ac.uk

A key aspect of developing effective chemical probes is the incorporation of features that allow for the identification of their binding partners. nih.gov This can be achieved through the use of photoaffinity tags, such as diazirines, which can be activated by light to form a covalent bond with the target protein. The addition of a bioorthogonal functional group, like a terminal alkyne, allows for the subsequent attachment of a reporter molecule for visualization or enrichment.

The design of these probes can be guided by computational modeling to optimize their binding affinity and selectivity. numberanalytics.com Furthermore, the development of activity-based probes, which only bind to the active form of a protein, can provide valuable information about the functional state of a target in a complex biological system. The application of CRISPR-based approaches can also be used to identify mutations that confer resistance or sensitivity to a chemical probe, providing strong evidence for its on-target activity.

The development of these sophisticated chemical probes will enable researchers to dissect the specific roles of this compound-binding proteins in various cellular pathways and disease states. This knowledge will be invaluable for the development of new therapeutic agents that target these proteins with high precision.

Integration of Multi-Omics Data for Comprehensive this compound Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is crucial to integrate data from multiple "omics" technologies. This multi-omics approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the molecular changes that occur in a biological system upon exposure to a compound.

By analyzing how this compound affects gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the key pathways and networks that are modulated by the compound. This integrated analysis can reveal the flow of biological information from the genome to the phenome, providing insights into the compound's mechanism of action.

Bioinformatics methods and machine learning algorithms are essential for processing and integrating these large and diverse datasets. gsconlinepress.com Network analysis can be used to identify correlations between different omics layers, revealing how changes at one level impact others. For example, this approach can show how alterations in gene expression lead to changes in protein abundance and, ultimately, to shifts in metabolic pathways.

The application of multi-omics approaches is particularly valuable for understanding complex biological processes like drug resistance. By comparing the omics profiles of sensitive and resistant cells, researchers can identify the molecular mechanisms that underlie the development of resistance to this compound-based therapies. This knowledge can then be used to develop strategies to overcome resistance and improve the efficacy of these treatments. The integration of multi-omics data with prior knowledge of signaling, metabolic, and gene regulatory networks can generate mechanistic hypotheses that can be experimentally validated. This comprehensive approach will be instrumental in fully elucidating the complex biological effects of this compound and its derivatives.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying Thiocarbanidin’s biochemical mechanisms?

- Methodology :

- Start with a literature review to identify gaps (e.g., unresolved interactions with specific enzymes or receptors). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question .

- Example: “How does this compound modulate [specific enzyme/receptor] activity compared to structurally analogous compounds under standardized pH conditions?”

- Avoid vague terms like “study” or “analyze”; specify measurable outcomes (e.g., binding affinity, catalytic inhibition rates) .

Q. What experimental design principles ensure reproducibility in this compound synthesis and characterization?

- Methodology :

- Control groups : Include positive/negative controls (e.g., known inhibitors or inert analogs) to validate assay specificity .

- Replicates : Use triplicate measurements for spectroscopic data (e.g., NMR, HPLC purity checks) to account for instrumental variability .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic steps, including solvent purity, temperature gradients, and catalyst ratios .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s pharmacokinetic properties?

- Methodology :

- Triangulation : Cross-validate findings using multiple techniques (e.g., in vitro plasma stability assays vs. in vivo metabolite profiling) .

- Contextual analysis : Examine differences in experimental conditions (e.g., animal models, dosage regimes) that may explain divergent results .

- Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., serum protein binding effects) .

Q. What mixed-methods approaches are suitable for studying this compound’s structure-activity relationships (SAR)?

- Methodology :

- Quantitative : Use molecular docking simulations to predict binding modes, followed by isothermal titration calorimetry (ITC) for empirical validation .

- Qualitative : Conduct thematic analysis of historical SAR studies to identify under-explored functional groups or stereochemical configurations .

- Integration : Design iterative experiments where computational predictions inform subsequent synthetic modifications, ensuring alignment between theoretical and empirical data .

Data Analysis & Reporting

Q. How to ensure ethical and rigorous data collection in this compound toxicity studies?

- Methodology :

- Sample selection : Define inclusion/exclusion criteria for biological models (e.g., rodent strain, age) to minimize variability .

- Blinding : Implement double-blind protocols in histopathological assessments to reduce observer bias .

- Transparency : Report all raw data (e.g., LD50 values, organ weight ratios) in supplementary materials with metadata (e.g., storage conditions, assay protocols) .

Q. What strategies address challenges in replicating this compound’s reported bioactivity across laboratories?

- Methodology :

- Standardized protocols : Adopt community-agreed guidelines (e.g., OECD Test Guidelines) for cytotoxicity assays .

- Inter-lab collaboration : Share characterized reference samples via open-access repositories to calibrate instrumentation .

- Error tracing : Use root-cause analysis (e.g., Ishikawa diagrams) to identify deviations in reagent preparation or environmental controls .

Literature & Theoretical Frameworks

Q. How to conduct a systematic review of this compound’s therapeutic potential?

- Methodology :

- Search strategy : Use Boolean operators (e.g., “this compound AND (antimicrobial OR antiviral)”) across PubMed, Scopus, and specialized databases (e.g., Reaxys) .

- Quality assessment : Apply PRISMA criteria to exclude studies with inadequate controls or unvalidated endpoints .

- Synthesis : Organize findings into evidence tables comparing IC50 values, therapeutic indices, and mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.